molecular formula C22H16ClN3O3 B302928 N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide

N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide

货号 B302928
分子量: 405.8 g/mol
InChI 键: NPPPBIFKRKHJFY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the production of ATP in cancer cells. CPI-613 has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines and animal models.

作用机制

The exact mechanism of action of N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide needs to be further elucidated to better understand its effects on cancer cells.
4. Biomarker identification: Biomarkers that can predict the response to N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide need to be identified to help guide patient selection for clinical trials and treatment.
5. Formulation optimization: The formulation of N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide needs to be optimized to improve its stability and bioavailability.
Conclusion
N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide is a novel anticancer agent that targets the TCA cycle in cancer cells. It has shown promising results in preclinical studies as a single agent and in combination with other anticancer agents. Further research is needed to determine its safety and efficacy in humans and to optimize its formulation and dosing schedule. N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has the potential to be a valuable addition to the arsenal of anticancer agents available for the treatment of various types of cancer.

实验室实验的优点和局限性

One advantage of N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide is that it has shown promising results in preclinical studies as a single agent and in combination with other anticancer agents. Additionally, its mechanism of action is unique and targets a metabolic pathway that is essential for cancer cell survival. However, one limitation of N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet fully understood.

未来方向

There are several future directions for the research on N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide. Some of the potential areas of investigation include:
1. Clinical trials: The safety and efficacy of N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide need to be evaluated in clinical trials to determine its potential as a therapeutic agent for cancer.
2. Combination therapy: N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has shown promising results in combination with other anticancer agents. Further research is needed to determine the optimal combination therapies and dosing schedules.
3.

合成方法

The synthesis of N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide involves several steps, including the condensation of 3-chloro-2-methylbenzoyl chloride and 3-pyridinemethanol, followed by the reaction with isoindoline-1,3-dione. The final product is obtained after purification using column chromatography.

科学研究应用

N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been extensively studied in preclinical models of various types of cancer, including pancreatic cancer, leukemia, lymphoma, and solid tumors. It has been shown to induce apoptosis and inhibit tumor growth in these models, both as a single agent and in combination with other anticancer agents. N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.

属性

产品名称

N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide

分子式

C22H16ClN3O3

分子量

405.8 g/mol

IUPAC 名称

N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide

InChI

InChI=1S/C22H16ClN3O3/c1-13-18(23)5-2-6-19(13)25-20(27)15-7-8-16-17(10-15)22(29)26(21(16)28)12-14-4-3-9-24-11-14/h2-11H,12H2,1H3,(H,25,27)

InChI 键

NPPPBIFKRKHJFY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4

规范 SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。